Heptanamide, N-pentyl-
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Overview
Description
Heptanamide, N-pentyl- is an organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . Heptanamide, N-pentyl- is characterized by its unique structure, which includes a heptanamide backbone with a pentyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanamide, N-pentyl- can be synthesized through an acylation reaction. A common preparation method involves reacting heptanoic acid with an amine in the presence of an acid catalyst under suitable conditions . This reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of heptanamide, N-pentyl- often involves the use of advanced chemical reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to achieve high purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptanamide, N-pentyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of heptanamide, N-pentyl- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Heptanamide, N-pentyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptanamide, N-pentyl- involves its interaction with specific molecular targets and pathways. One known target is limonene-1,2-epoxide hydrolase, an enzyme that catalyzes the conversion of limonene-1,2-epoxide to limonene-1,2-diol . This interaction can influence various biochemical pathways and cellular functions.
Comparison with Similar Compounds
Heptanamide, N-pentyl- can be compared with other fatty amides, such as:
Formamide: A simple amide with a single carbon atom.
Acetamide: An amide derived from acetic acid.
Propionamide: An amide derived from propionic acid.
Uniqueness
Heptanamide, N-pentyl- is unique due to its specific structure, which includes a longer carbon chain and a pentyl group attached to the nitrogen atom. This structural difference can result in distinct chemical properties and reactivity compared to other fatty amides.
Conclusion
Heptanamide, N-pentyl- is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
64891-12-9 |
---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-pentylheptanamide |
InChI |
InChI=1S/C12H25NO/c1-3-5-7-8-10-12(14)13-11-9-6-4-2/h3-11H2,1-2H3,(H,13,14) |
InChI Key |
GUDYPJBECYDZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NCCCCC |
Origin of Product |
United States |
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